molecular formula C9H18ClN B3144626 Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride CAS No. 5561-74-0

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride

Cat. No.: B3144626
CAS No.: 5561-74-0
M. Wt: 175.70
InChI Key: PZKZVJBTACDUDE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride (CAS: 6303-64-6) is a bicyclic amine derivative with the molecular formula C₉H₁₈ClN and a molecular weight of 175.7 g/mol . The compound features a rigid bicyclo[2.2.2]octane scaffold, with a methanamine group (-CH₂NH₂) attached to the bridgehead carbon. This structure confers high steric hindrance and conformational rigidity, making it valuable in medicinal chemistry as a building block for drug discovery .

Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-9-4-1-8(2-5-9)3-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKZVJBTACDUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-74-0
Record name {bicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Ring System: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene, followed by hydrogenation to yield bicyclo[2.2.2]octane.

    Introduction of the Methanamine Group: The bicyclo[2.2.2]octane is then subjected to a halogenation reaction to introduce a halogen atom at the desired position. This is followed by nucleophilic substitution with ammonia to form the methanamine group.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the methanamine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS: 1193-43-7)
  • Molecular Formula : C₈H₁₆ClN
  • Molecular Weight : 161.67 g/mol .
  • Key Difference : The amine group is directly attached to the bridgehead carbon (C-1) rather than a methanamine substituent.
4-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride (CAS: 1194-43-0)
  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.7 g/mol .
  • Key Difference : A methyl group is introduced at the C-4 position.
  • Impact : Altered electronic and steric effects may influence receptor binding in pharmacological applications .
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₇ClF₃N
  • Molecular Weight : 243.70 g/mol .
  • Key Difference : A trifluoromethyl (-CF₃) group at C-4 introduces strong electron-withdrawing effects.

Functional Group Additions and Modifications

Methyl 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylate Hydrochloride
  • Molecular Formula : C₁₂H₂₁ClN₂O₂
  • Molecular Weight : 272.76 g/mol .
  • Key Features: Combines a dimethylamino group (-N(CH₃)₂) and a carboxylate ester (-COOCH₃).
  • Impact : The ester group enables further synthetic modifications (e.g., hydrolysis to carboxylic acids), while the tertiary amine enhances basicity .
Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride (CAS: 2277-93-2)
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 213.15 g/mol .
  • Key Feature : Two amine groups at C-1 and C-4 positions.
  • Impact : Increased polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a linker in polymers .

Structural Complexity and Pharmacological Relevance

N-Benzyl-4-(3,6-dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridin-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride
  • Molecular Formula : C₂₄H₂₈ClN₅
  • Molecular Weight : 438.97 g/mol .
  • Key Feature : A fused heterocyclic system (pyrazolo-pyrrolo-pyridine) attached to the bicyclo[2.2.2]octane core.
  • Impact : Enhanced biological activity due to π-π stacking interactions with biological targets; used in kinase inhibitor development .
2-Oxabicyclo[2.2.2]octan-1-ylmethanamine
  • Key Feature : An oxygen atom replaces one carbon in the bicyclo framework.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Bicyclo[2.2.2]octan-1-ylmethanamine HCl 6303-64-6 C₉H₁₈ClN 175.7 Methanamine substituent
Bicyclo[2.2.2]octan-1-amine HCl 1193-43-7 C₈H₁₆ClN 161.67 Direct bridgehead amine
4-Methylbicyclo[2.2.2]octan-1-amine HCl 1194-43-0 C₉H₁₈ClN 175.7 C-4 methyl substitution
[4-(Trifluoromethyl) derivative] - C₁₀H₁₇ClF₃N 243.70 Electron-withdrawing -CF₃ group
Bicyclo[2.2.2]octane-1,4-diamine diHCl 2277-93-2 C₈H₁₈Cl₂N₂ 213.15 Dual amine functionality

Table 2: Spectral Data (Carbon-13 NMR Shifts)

Compound Type Substituent α-Carbon Shift (ppm) β-Carbon Shift (ppm) Reference
Bicyclo[2.2.2]octan-2-one Ketone (-CO-) 210.5 35.2
Bicyclo[2.2.2]octan-1-yl-CH₃ Methyl (-CH₃) 25.4 30.1
Target Compound Methanamine (-CH₂NH₂) Data not reported Data not reported -

Note: The target compound’s methanamine group is expected to induce distinct α/β carbon shifts compared to ketone or methyl substituents due to electron donation from the amine .

Biological Activity

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride, a bicyclic amine compound, has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key findings from various studies, including data tables and case studies.

Structural Characteristics

This compound features a bicyclic framework that contributes to its unique chemical properties. The bicyclic structure provides a stable yet reactive environment, making it suitable for various biological applications.

Property Description
Chemical Formula C9H16N·HCl
Molecular Weight 175.69 g/mol
Structural Features Bicyclic framework with amine functional group

Antiprotozoal Activity

Research has demonstrated that derivatives of bicyclo[2.2.2]octane exhibit notable antiprotozoal activities. A study reported the synthesis of bicyclo[2.2.2]octan-2-imines and their derivatives, which showed significant activity against Trypanosoma brucei and Plasmodium falciparum. The most active compounds had IC50 values lower than 0.3 µM against Trypanosoma brucei and ranged between 0.23 to 0.72 µM against Plasmodium falciparum .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. For instance, a derivative of bicyclo[2.2.1]heptane demonstrated good CXCR2 antagonistic activity (IC50 = 48 nM) and showed efficacy against pancreatic cancer cell lines in vitro . These findings suggest that bicyclic compounds may serve as effective scaffolds for developing novel anticancer drugs.

Inhibition of Viral Proteases

Recent studies have indicated that bicyclo[2.2.2]octene derivatives can inhibit viral proteases, such as the SARS-CoV-2 main protease (3CLpro). One compound exhibited an IC50 of 102.2 µM in inhibiting this protease, suggesting potential applications in antiviral drug development .

Study on Antiprotozoal Activity

In a comprehensive study, several bicyclo[2.2.2]octan-2-one derivatives were synthesized and evaluated for their antiprotozoal activities:

Compound Target IC50 (µM)
Compound AT. brucei<0.3
Compound BP. falciparum0.23 - 0.72
Compound CChloroquine-resistant strain0.08 - 0.15

These results highlight the promising antiprotozoal activity of bicyclo[2.2.2]octane derivatives compared to established treatments like chloroquine .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of a bicyclo[2.2.1]heptane derivative:

Parameter Value
CXCR1 IC50>100 nM
CXCR2 IC5048 nM
Selectivity Ratio (CXCR1/CXCR2)60.4
Cmax (ng/mL)2863
t1/2 (h)2.58

This compound demonstrated excellent pharmacokinetic properties and significant anti-cancer effects against pancreatic cancer cell lines .

Q & A

Q. Methodological Answer :

  • Key Routes :
    • Bicyclo[2.2.2]octane Scaffold Construction : Use Diels-Alder reactions with ethylene bridges or photochemical [2+2] cycloadditions to form the rigid bicyclic core. Substituents like amines are introduced via nucleophilic substitution or reductive amination .
    • Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization in acetone/ether mixtures to achieve >95% purity .
  • Optimization :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry of amine precursors.
    • Use microwave-assisted synthesis to reduce reaction time and improve yield .

Basic: How can researchers validate the purity and structural integrity of this compound?

Q. Methodological Answer :

  • Purity Analysis :
    • HPLC : C18 column, mobile phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), retention time ~8.2 min .
    • Elemental Analysis : Confirm Cl⁻ content matches theoretical values (e.g., ~15.2% Cl for C₉H₁₆N·HCl) .
  • Structural Confirmation :
    • NMR : Look for characteristic bicyclic proton signals (δ 1.2–2.1 ppm for bridgehead CH₂ groups) and amine proton exchange (D₂O shake) .
    • FT-IR : Peaks at ~2500–2800 cm⁻¹ (NH⁺ stretch) and 1600 cm⁻¹ (C-N bend) .

Advanced: How do researchers address contradictions in reaction yields when scaling up bicyclo[2.2.2]octane amine syntheses?

Q. Methodological Answer :

  • Root Cause Analysis :
    • Steric Hindrance : The bicyclic structure limits accessibility of reactive sites; use bulky leaving groups (e.g., tosylates) to improve substitution efficiency .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates. Test solvent mixtures (e.g., THF/DMF) .
  • Mitigation :
    • Conduct kinetic studies (e.g., Eyring plots) to identify rate-limiting steps.
    • Use flow chemistry to maintain consistent temperature and mixing in large batches .

Advanced: What biomimetic strategies are applicable for synthesizing bicyclo[2.2.2]diazaoctane derivatives, and how do they compare to traditional methods?

Q. Methodological Answer :

  • Biomimetic Approaches :
    • Enzymatic Cascade Reactions : Mimic fungal biosynthesis (e.g., Aspergillus spp.) using non-ribosomal peptide synthetases (NRPS) to assemble diazaoctane rings .
    • Acid-Catalyzed Cyclizations : Replicate natural Brønsted acid conditions (e.g., citric acid) to trigger intramolecular aldol condensations .
  • Comparison :
    • Yield : Traditional methods (e.g., multistep organic synthesis) offer ~40–60% yields, while biomimetic routes reach ~70% but require precise pH control .
    • Stereoselectivity : Enzymatic methods achieve >90% enantiomeric excess (ee) vs. 50–70% ee with chiral catalysts .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage and reactions?

Q. Methodological Answer :

  • Storage :
    • Store at –20°C in airtight, amber vials with desiccants (silica gel). Avoid exposure to moisture, which hydrolyzes the amine .
  • Reaction Conditions :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
    • Limit temperatures to <80°C to avoid retro-Diels-Alder decomposition .

Advanced: How can computational modeling guide the design of bicyclo[2.2.2]octane-based ligands for biological targets?

Q. Methodological Answer :

  • Modeling Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors). Focus on the rigid bicyclic core’s van der Waals interactions .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
  • Validation :
    • Compare computational predictions with SPR (surface plasmon resonance) binding assays (e.g., KD values) .

Advanced: What analytical techniques resolve spectral overlaps in bicyclo[2.2.2]octane derivatives, particularly in crowded proton environments?

Q. Methodological Answer :

  • Strategies :
    • 2D NMR : Utilize HSQC to correlate ¹H-¹³C signals and COSY to identify coupling in bridgehead protons .
    • Variable Temperature NMR : Heat samples to 50°C to sharpen broad NH⁺ signals .
    • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify amine group analysis .

Basic: What are the key considerations for designing biological activity assays involving this compound?

Q. Methodological Answer :

  • Assay Design :
    • Target Selection : Prioritize GPCRs (e.g., adrenergic receptors) due to the compound’s structural similarity to known ligands .
    • Controls : Include positive controls (e.g., clonidine) and vehicle controls (DMSO <0.1%).
  • Dose-Response : Test 10⁻⁶–10⁻³ M concentrations in triplicate to calculate EC₅₀/IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride
Reactant of Route 2
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride

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